ATB107

Übersicht

Beschreibung

ATB107 ist ein potenter und neuartiger Inhibitor der Indol-3-Glycerinphosphat-Synthase. Dieses Enzym spielt eine entscheidende Rolle bei der Biosynthese von Tryptophan, einer essentiellen Aminosäure. Die Verbindung hat eine signifikante Aktivität gegen verschiedene Stämme von Mycobacterium tuberculosis gezeigt, einschließlich multiresistenter Stämme .

Wissenschaftliche Forschungsanwendungen

ATB107 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Werkzeug verwendet, um die Biosynthese von Tryptophan und anderen verwandten Stoffwechselwegen zu untersuchen. In der Biologie wird es verwendet, um die Mechanismen der Arzneimittelresistenz in Mycobacterium tuberculosis zu untersuchen. In der Medizin wird this compound als potenzielles Therapeutikum für die Behandlung von Tuberkulose untersucht, insbesondere bei Fällen mit multiresistenten Stämmen. In der Industrie wird es bei der Entwicklung neuer Medikamente und anderer bioaktiver Verbindungen eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Inhibition der Indol-3-Glycerinphosphat-Synthase. Dieses Enzym katalysiert den vierten Schritt im Tryptophan-Biosyntheseweg. Durch die Inhibition dieses Enzyms stört this compound die Produktion von Tryptophan, was zur Hemmung des Bakterienwachstums führt. Die beteiligten molekularen Ziele und Pfade umfassen das transkriptionelle Regulatorprotein MtrA und andere Komponenten des MtrA-MtrB-Zwei-Komponenten-Regulationssystems .

Wirkmechanismus

Target of Action

ATB107, also known as 2-N-[(Z)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine or (Z)-N-phenyl-4-(piperidin-1-yl)-6-(2-(quinuclidin-3-ylidene)hydrazinyl)-1,3,5-triazin-2-amine, is a potent inhibitor of indole-3-glycerol phosphate synthase (IGPS) . IGPS is a key enzyme in the tryptophan biosynthetic pathway, which plays an important role in the growth of Mycobacterium tuberculosis .

Mode of Action

This compound interacts with IGPS, inhibiting its function and thereby affecting the biosynthesis of tryptophan . This interaction results in a decrease in the expression of the protein encoded by Rv3246c, the transcriptional regulatory protein of MtrA belonging to the MtrA-MtrB two-component regulatory system .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tryptophan biosynthesis pathway . By inhibiting IGPS, this compound disrupts the fourth step of this pathway, leading to a decrease in tryptophan production . This disruption affects the protein expression profile of Mycobacterium tuberculosis, altering the expression of several genes .

Pharmacokinetics

tuberculosis H37Rv . This suggests that this compound has good bioavailability and can reach its target effectively.

Result of Action

The primary result of this compound’s action is the inhibition of the growth of Mycobacterium tuberculosis strains, including drug-resistant strains . This is achieved through the disruption of tryptophan biosynthesis, which is crucial for the growth and survival of these bacteria .

Action Environment

The action of this compound is influenced by the environment within the Mycobacterium tuberculosis cells. The compound might present a stress condition similar to isoniazid (INH) or ethionamide for M. tuberculosis since the altered expression in response to this compound of some genes, such as Rv3140, Rv2243, and Rv2428, is consistent with INH or ethionamide treatment

Biochemische Analyse

Biochemical Properties

ATB107 plays a crucial role in biochemical reactions, particularly as an inhibitor of indole-3-glycerol phosphate synthase (IGPS). This enzyme is involved in the tryptophan biosynthesis pathway. This compound interacts with various enzymes, proteins, and other biomolecules, including the transcriptional regulatory protein MtrA, which is part of the MtrA-MtrB two-component regulatory system in Mycobacterium tuberculosis . The nature of these interactions involves the inhibition of enzyme activity, leading to altered protein expression patterns and disrupted biochemical pathways.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In Mycobacterium tuberculosis, this compound influences cell function by inhibiting the growth of drug-resistant strains and affecting tryptophan biosynthesis . This compound impacts cell signaling pathways, gene expression, and cellular metabolism by decreasing the expression of proteins encoded by genes such as Rv3246c, Rv3140, Rv2243, and Rv2428 . These changes result in a stress response similar to that induced by isoniazid or ethionamide.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to indole-3-glycerol phosphate synthase, inhibiting its activity and disrupting the tryptophan biosynthesis pathway . This inhibition results in decreased expression of proteins involved in this pathway and altered regulatory protein activity, ultimately affecting cellular function and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. This compound is stable when stored as a powder at -20°C for up to three years and in solution at -80°C for six months . Over time, this compound’s inhibitory effects on enzyme activity and protein expression may diminish, necessitating careful storage and handling to maintain its efficacy.

Metabolic Pathways

This compound is involved in metabolic pathways related to tryptophan biosynthesis. It interacts with enzymes such as indole-3-glycerol phosphate synthase and regulatory proteins like MtrA . These interactions affect metabolic flux and metabolite levels, leading to disruptions in the biosynthesis of essential amino acids and other metabolic processes.

Vorbereitungsmethoden

Die Synthese von ATB107 umfasst mehrere Schritte, beginnend mit der Herstellung des Substrats Indol-3-Glycerinphosphat. Die Reaktionsbedingungen umfassen typischerweise die Verwendung spezifischer Reagenzien und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern. Industrielle Produktionsverfahren können diese Bedingungen optimieren, um höhere Ausbeuten und Reinheit zu erreichen .

Analyse Chemischer Reaktionen

ATB107 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

ATB107 ist einzigartig in seiner potenten Inhibition der Indol-3-Glycerinphosphat-Synthase. Ähnliche Verbindungen umfassen Isoniazid und Ethionamid, die ebenfalls auf die Biosynthese essentieller Moleküle in Mycobacterium tuberculosis abzielen. this compound hat im Vergleich zu diesen anderen Verbindungen eine höhere Wirksamkeit gegen multiresistente Stämme gezeigt .

Eigenschaften

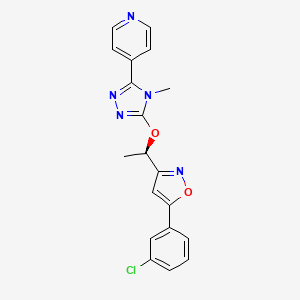

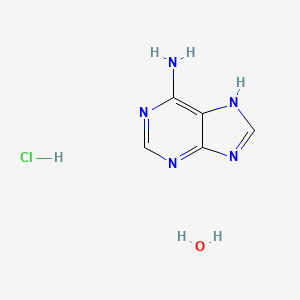

IUPAC Name |

2-N-[(Z)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N8/c1-3-7-17(8-4-1)22-19-23-20(25-21(24-19)29-11-5-2-6-12-29)27-26-18-15-28-13-9-16(18)10-14-28/h1,3-4,7-8,16H,2,5-6,9-15H2,(H2,22,23,24,25,27)/b26-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPISBYVBGLUBW-NLRVBDNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC(=N2)NN=C3CN4CCC3CC4)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/3\CN4CCC3CC4)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1663726.png)

![N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B1663727.png)

![6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene](/img/structure/B1663729.png)

![2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B1663731.png)

![butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol](/img/structure/B1663733.png)

![3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide](/img/structure/B1663737.png)

![(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrol-2-yl-kappaN]phenoxy]acetamidato]difluoroboron](/img/structure/B1663740.png)